molecular formula C26H23Cl2N3O2S B2679271 N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide CAS No. 422282-27-7

N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide

Cat. No. B2679271
CAS RN: 422282-27-7
M. Wt: 512.45
InChI Key: AEHKDKLJCYSDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C26H23Cl2N3O2S and its molecular weight is 512.45. The purity is usually 95%.
BenchChem offers high-quality N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the design, synthesis, and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity. These compounds were found to be potent against cancer cell lines, with some showing selective activities toward CNS, renal, breast cancer, and leukemia cell lines. Molecular docking methodologies were utilized to compare binding modes to known inhibitors, suggesting their mechanism may involve inhibition of specific kinases like EGFR-TK and B-RAF kinase, indicating a potential for cancer treatment research (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Research into new quinazolines as potential antimicrobial agents identified compounds with promising antibacterial and antifungal activities against various pathogens. This suggests the role of these compounds in developing new treatments for microbial infections (Desai, Shihora, & Moradia, 2007).

Chemical Transformations and Characterization

Another study presented the synthesis and transformations of quinolin-3-yl butan-2-ones substituted in the benzene ring. This research contributes to the chemical understanding and potential applications of quinazolinone derivatives in various scientific and industrial contexts (Aleqsanyan & Hambardzumyan, 2021).

Radioligand Development for Imaging

The synthesis of radiolabeled compounds for PET imaging, exploring the benzodiazepine receptor ligands, demonstrates the application of quinazolinone derivatives in neurology and the study of neuroinflammation. This highlights the compound's potential in the development of diagnostic tools and therapeutic agents for neurological disorders (Rahman, Kihlberg, & Långström, 2002).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O2S/c27-20-9-5-7-18(15-20)16-29-24(32)13-6-14-31-25(33)21-10-2-4-12-23(21)30-26(31)34-17-19-8-1-3-11-22(19)28/h1-5,7-12,15H,6,13-14,16-17H2,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKDKLJCYSDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-4-(2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide

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